molecular formula C16H18Br2ClN3O3 B1672924 Halofuginone hydrobromide CAS No. 64924-67-0

Halofuginone hydrobromide

Cat. No.: B1672924
CAS No.: 64924-67-0
M. Wt: 495.6 g/mol
InChI Key: SJUWEPZBTXEUMU-CTHHTMFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Halofuginone is a low molecular weight quinazolinone alkaloid and a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It effectively suppresses tumor progression and metastasis in mice . It is used in the treatment or prevention of coccidiosis in both humans and animals .


Synthesis Analysis

Halofuginone hydrobromide is prepared from m-chlorotoluene by a conventional process, and then chloroacetone is introduced in two steps. Finally, this compound is obtained from 7-bromo-6-chloro-3-(3-cholroacetonyl) quinazolin-4(3H)-one by a four-step reaction sequence including condensation, cyclization, deprotection, and isomerization .


Molecular Structure Analysis

The chemical formula of this compound is C16H17BrClN3O3 . The exact mass is 448.99 and the molecular weight is 451.140 .


Chemical Reactions Analysis

Halofuginone has two modes of action: (1) Inhibition of Smad3 phosphorylation downstream of the TGFβ signaling pathway results in inhibition of fibroblasts-to-myofibroblasts transition and fibrosis . (2) Inhibition of prolyl-tRNA synthetase (ProRS) activity in the blood stage of malaria and inhibition of Th17 cell differentiation thereby inhibiting inflammation and the autoimmune reaction by activation of the amino acid starvation and integrated stress responses .


Physical and Chemical Properties Analysis

This compound is a synthetic alkaloid derivative of febrifugine, used widely against coccidiosis in the poultry sector . It’s a specific collagen Type I inhibitor that antagonizes or inhibits the development of new blood vessels and hence can prevent intimal hyperplasia at a vascular anastomosis .

Scientific Research Applications

Anti-Fibrosis and Tissue Repair

Halofuginone hydrobromide has been identified as a potent inhibitor of collagen type 1 synthesis, playing a critical role in the prevention and treatment of fibrosis across different tissues. For instance, in an experimental model of caustic-induced esophageal strictures, halofuginone treatment significantly reduced the occurrence of esophageal stricture formation by inhibiting collagen synthesis, suggesting its potential in preventing fibrosis-related complications (Ozcelik et al., 2004). Similarly, in liver fibrosis models, halofuginone induced matrix metalloproteinases, which are critical in fibrolytic processes, showcasing its anti-fibrotic effects by activating pathways that degrade extracellular matrix components (Popov et al., 2006).

Anti-Cancer Properties

Research has highlighted halofuginone's efficacy in inhibiting tumor growth and metastasis in various cancer models. For example, in hepatocellular carcinoma models, halofuginone treatment led to significant tumor suppression, which was associated with a direct anti-tumor effect and potential enhancement of systemic immune responses, thus underlining its therapeutic potential in cancer treatment (Nagler et al., 2004).

Modulation of Immune Responses

Halofuginone has been shown to exhibit immunomodulatory effects by inhibiting Th17 cell differentiation and inflammatory responses, which are pivotal in the pathogenesis of autoimmune diseases. This effect is mediated through the inhibition of prolyl-tRNA synthetase, suggesting a novel mechanism by which halofuginone exerts its therapeutic effects (Keller et al., 2011).

Therapeutic Potential in Muscular and Cardiovascular Diseases

In models of Duchenne muscular dystrophy, halofuginone has demonstrated promise in reducing muscle fibrosis and improving muscle function, indicating its potential as a therapeutic agent for muscular diseases (Huebner et al., 2008). Furthermore, its ability to induce pulmonary vasodilation and attenuate chronic hypoxia-induced pulmonary hypertension highlights its potential applications in cardiovascular diseases (Jain et al., 2021).

Mechanism of Action

Target of Action

Halofuginone hydrobromide primarily targets collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) . These targets play a crucial role in the regulation of extracellular matrix deposition and cell proliferation .

Mode of Action

This compound acts as a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It suppresses extracellular matrix deposition and cell proliferation . Additionally, it acts as a high-affinity inhibitor of the enzyme glutamyl-prolyl tRNA synthetase .

Biochemical Pathways

This compound affects metabolic processes such as the TGFβ and IL-17 signaling pathways . It inhibits Smad3 phosphorylation downstream of the TGFβ signaling pathway, resulting in the inhibition of fibroblasts-to-myofibroblasts transition and fibrosis . It also inhibits prolyl-tRNA synthetase (ProRS) activity in the blood stage of malaria and inhibits Th17 cell differentiation, thereby inhibiting inflammation and the autoimmune reaction by activation of the amino acid starvation and integrated stress responses .

Pharmacokinetics

This compound is readily bioavailable and rapidly absorbed following oral administration . The half-life of this compound ranges from 23.8 to 72.1 hours .

Result of Action

The profound antitumoral effect of this compound is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation . It also has potential for the treatment of autoimmune disorders by inhibiting the development of T helper 17 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Safety and Hazards

Halofuginone hydrobromide is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Halofuginone hydrobromide has shown potent antiviral efficacy against some viruses such as SARS-CoV-2, Dengue virus, or Chikungunya, and has therefore been hypothesized to have antiviral activity against other viruses . It has potential for the treatment of autoimmune disorders . It is also an inhibitor of collagen type I gene expression and as a consequence, it may inhibit tumor cell growth .

Biochemical Analysis

Biochemical Properties

Halofuginone hydrobromide plays a crucial role in various biochemical reactions. It is a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . By inhibiting these enzymes, this compound suppresses extracellular matrix deposition and cell proliferation . Additionally, it acts as a high-affinity inhibitor of the enzyme glutamyl-prolyl tRNA synthetase, leading to the accumulation of uncharged prolyl tRNAs and initiating the amino acid starvation response . This response exerts anti-inflammatory and anti-fibrotic effects .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It inhibits the development of T helper 17 cells, which play a significant role in autoimmune diseases, without affecting other T cell types involved in normal immune function . This selective inhibition makes this compound a potential treatment for autoimmune disorders . Furthermore, it influences cell signaling pathways by inhibiting Smad3 phosphorylation downstream of the TGFβ signaling pathway, thereby preventing fibroblast-to-myofibroblast transition and fibrosis . This compound also impacts gene expression by reducing the expression of signal transducer and activator of transcription 3 (STAT3) and nuclear factor of activated T cells cytoplasmic 1 (NFATc1) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits collagen alpha1 (I) and MMP-2 gene expression, leading to reduced extracellular matrix deposition and cell proliferation . Additionally, it acts as a high-affinity inhibitor of glutamyl-prolyl tRNA synthetase, causing the accumulation of uncharged prolyl tRNAs and triggering the amino acid starvation response . This response activates the integrated stress response, which in turn exerts anti-inflammatory and anti-fibrotic effects . This compound also inhibits Smad3 phosphorylation, preventing fibroblast-to-myofibroblast transition and fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is readily bioavailable and rapidly absorbed following oral administration . The half-life of this compound ranges from 23.8 to 72.1 hours . Over time, it has been observed to inhibit extracellular matrix deposition and cell proliferation, leading to long-term anti-fibrotic and anti-tumor effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In most animal models of fibrosis, it has a minimal effect on collagen content in non-fibrotic animals but exhibits a profound inhibitory effect in fibrotic organs . At higher doses, this compound has been shown to cause cardiovascular effects in cats and rats . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the enzyme glutamyl-prolyl tRNA synthetase, leading to the accumulation of uncharged prolyl tRNAs and triggering the amino acid starvation response . This response activates the integrated stress response, which exerts anti-inflammatory and anti-fibrotic effects . Additionally, this compound inhibits Smad3 phosphorylation downstream of the TGFβ signaling pathway, preventing fibroblast-to-myofibroblast transition and fibrosis .

Transport and Distribution

This compound is readily bioavailable and rapidly absorbed following oral administration . It is distributed within cells and tissues, where it interacts with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to induce the relocation of transcription factor EB (TFEB) from the cytosol to the nucleus in cancer cells . This relocation is associated with the activation of autophagy and the amino acid starvation response .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Halofuginone hydrobromide involves the conversion of Halofuginone to its hydrobromide salt form using hydrobromic acid.", "Starting Materials": [ "Halofuginone", "Hydrobromic acid", "Diethyl ether", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Halofuginone is dissolved in diethyl ether.", "Hydrobromic acid is slowly added to the solution with stirring.", "The resulting mixture is stirred for several hours at room temperature.", "The organic layer is separated and washed with water.", "Sodium hydroxide is added to the organic layer and the mixture is stirred.", "The resulting solution is extracted with methanol.", "The methanol extract is evaporated to dryness.", "The residue is dissolved in water and the solution is acidified with hydrobromic acid.", "The resulting precipitate is filtered and dried to obtain Halofuginone hydrobromide." ] }

CAS No.

64924-67-0

Molecular Formula

C16H18Br2ClN3O3

Molecular Weight

495.6 g/mol

IUPAC Name

7-bromo-6-chloro-3-[3-[(2R,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide

InChI

InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15-;/m1./s1

InChI Key

SJUWEPZBTXEUMU-CTHHTMFSSA-N

Isomeric SMILES

C1C[C@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br

SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Halofuginone HBr;  Halofuginone-HBr;  HalofuginoneHBr;  Halofuginone hydrobromide;  Halofuginone-hydrobromide;  Halofuginonehydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Halofuginone hydrobromide
Reactant of Route 2
Halofuginone hydrobromide
Reactant of Route 3
Halofuginone hydrobromide
Reactant of Route 4
Reactant of Route 4
Halofuginone hydrobromide
Reactant of Route 5
Halofuginone hydrobromide
Reactant of Route 6
Halofuginone hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.